Cyclobutane-1,1-dicarboxamide Cyclobutane-1,1-dicarboxamide
Brand Name: Vulcanchem
CAS No.: 33582-68-2
VCID: VC3821089
InChI: InChI=1S/C6H10N2O2/c7-4(9)6(5(8)10)2-1-3-6/h1-3H2,(H2,7,9)(H2,8,10)
SMILES: C1CC(C1)(C(=O)N)C(=O)N
Molecular Formula: C6H10N2O2
Molecular Weight: 142.16 g/mol

Cyclobutane-1,1-dicarboxamide

CAS No.: 33582-68-2

Cat. No.: VC3821089

Molecular Formula: C6H10N2O2

Molecular Weight: 142.16 g/mol

* For research use only. Not for human or veterinary use.

Cyclobutane-1,1-dicarboxamide - 33582-68-2

Specification

CAS No. 33582-68-2
Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
IUPAC Name cyclobutane-1,1-dicarboxamide
Standard InChI InChI=1S/C6H10N2O2/c7-4(9)6(5(8)10)2-1-3-6/h1-3H2,(H2,7,9)(H2,8,10)
Standard InChI Key VEQSYQFANVTOGA-UHFFFAOYSA-N
SMILES C1CC(C1)(C(=O)N)C(=O)N
Canonical SMILES C1CC(C1)(C(=O)N)C(=O)N

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

Cyclobutane-1,1-dicarboxamide consists of a four-membered cyclobutane ring with two carboxamide (-CONH2_2) groups attached to the same carbon atom. The SMILES notation C1CC(C1)(C(=O)N)C(=O)N\text{C1CC(C1)(C(=O)N)C(=O)N} highlights the symmetry of the molecule, with both amide groups occupying equatorial positions relative to the strained cyclobutane ring . The InChIKey VEQSYQFANVTOGA-UHFFFAOYSA-N\text{VEQSYQFANVTOGA-UHFFFAOYSA-N} further confirms its unique stereoelectronic configuration .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC NameCyclobutane-1,1-dicarboxamide
Molecular FormulaC6H10N2O2\text{C}_6\text{H}_{10}\text{N}_2\text{O}_2
Molecular Weight142.16 g/mol
SMILESC1CC(C1)(C(=O)N)C(=O)N
InChIKeyVEQSYQFANVTOGA-UHFFFAOYSA-N

The cyclobutane ring introduces significant angle strain, with bond angles deviating from the ideal tetrahedral geometry. This strain influences the compound’s reactivity, making it a substrate for ring-opening reactions or stabilization via conjugation with the amide groups .

Synthesis and Manufacturing

Synthetic Pathways

Cyclobutane-1,1-dicarboxamide is typically synthesized via amide formation from its dicarboxylic acid or ester precursors. A key intermediate is diethyl 1,1-cyclobutanedicarboxylate (CAS 3779-29-1), which undergoes aminolysis with ammonia or ammonium salts .

Reaction Scheme:

Diethyl 1,1-cyclobutanedicarboxylate+2NH3Cyclobutane-1,1-dicarboxamide+2EtOH\text{Diethyl 1,1-cyclobutanedicarboxylate} + 2 \, \text{NH}_3 \rightarrow \text{Cyclobutane-1,1-dicarboxamide} + 2 \, \text{EtOH}

This reaction is typically conducted under reflux conditions in ethanol or methanol, with catalytic bases like sodium ethoxide enhancing nucleophilic attack by ammonia . The crude product is purified via recrystallization from hot water or ethanol, yielding a white crystalline solid with a melting point of 278C278^\circ \text{C} .

SupplierPackagingPricePurity
Sigma-Aldrich5 g$79.995%\geq 95\%
BOC Sciences1 g$95.4398%\geq 98\%
American Custom Chemicals5 g$841.7797%\geq 97\%

Physicochemical Properties

Thermal Stability

Cyclobutane-1,1-dicarboxamide exhibits remarkable thermal stability, with a melting point of 278C278^\circ \text{C} and no observed decomposition below 300C300^\circ \text{C} . This stability arises from strong intermolecular hydrogen bonding between amide groups, as evidenced by its crystalline structure .

Solubility and Reactivity

The compound is sparingly soluble in water (0.1g/L\sim 0.1 \, \text{g/L} at 25C25^\circ \text{C}) but dissolves readily in polar aprotic solvents like DMSO and DMF. The pKa of 15.44±0.2015.44 \pm 0.20 indicates weak acidity, likely from the amide protons . Under basic conditions, it may undergo hydrolysis to form 1,1-cyclobutanedicarboxylic acid (CAS 5445-51-2), a reaction exploited in controlled drug release systems .

Applications in Organic Synthesis

Building Block for Heterocycles

The strained cyclobutane ring and electron-withdrawing amide groups make this compound a valuable precursor for nitrogen-containing heterocycles. For example, thermal decomposition yields bicyclic lactams, which are intermediates in pharmaceutical agents targeting neurological disorders .

Coordination Chemistry

The carboxamide groups act as bidentate ligands, forming complexes with transition metals like Cu(II) and Ni(II). These complexes exhibit catalytic activity in oxidation reactions, though industrial adoption remains limited due to competing ligands with higher stability .

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